N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
Description
This compound, identified as Colistin sulfate (Polymyxin E sulfate), is a cyclic lipopeptide antibiotic belonging to the polymyxin class. Its structure features a heptazacyclotricosane macrocycle with three 2-aminoethyl substituents, a benzyl group at position 15, and a (2S)-butan-2-yl group at position 12. The molecule also includes a (1R)-1-hydroxyethyl moiety and multiple amide bonds, contributing to its amphipathic properties and bactericidal activity against Gram-negative pathogens via membrane disruption . Colistin sulfate is clinically used as a last-resort antibiotic due to its nephrotoxicity and emergence of resistant strains.
Properties
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMZKVXJHUGXEM-DCFHCFNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)CC)[C@@H](C)O)CCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98N16O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide , commonly known as Colistin , is a polymyxin antibiotic primarily used to treat infections caused by multidrug-resistant Gram-negative bacteria. Its complex structure contributes to its unique biological activity and therapeutic potential.
Chemical Structure and Properties
Colistin is a cyclic polypeptide with a molecular formula of and a molecular weight of approximately 1200 g/mol. The structure includes multiple amino acid residues and a fatty acid side chain that enhances its membrane-disrupting properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1200 g/mol |
| IUPAC Name | N-[(2S)-4-amino... |
| Solubility | Poorly soluble in water |
Colistin exerts its antibacterial effects through the following mechanisms:
- Membrane Disruption : Colistin binds to the lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to cell lysis.
- Inhibition of Cell Wall Synthesis : By altering the permeability of the bacterial cell membrane, colistin indirectly affects cell wall synthesis processes.
Antimicrobial Spectrum
Colistin is particularly effective against:
- Pseudomonas aeruginosa
- Acinetobacter baumannii
- Escherichia coli
These organisms are often associated with nosocomial infections and are known for their resistance to multiple antibiotics.
Clinical Applications
Colistin is used as a last-line treatment for infections caused by multidrug-resistant Gram-negative bacteria. It is administered intravenously or via inhalation for respiratory infections.
Case Studies
Case Study 1 : A study involving patients with ventilator-associated pneumonia (VAP) showed that colistin was effective in reducing bacterial load and improving clinical outcomes when combined with other antibiotics .
Case Study 2 : In patients with bloodstream infections caused by carbapenem-resistant Enterobacteriaceae (CRE), colistin demonstrated significant efficacy when used as part of combination therapy .
Side Effects
Common side effects associated with colistin use include:
- Nephrotoxicity
- Neurotoxicity
Monitoring renal function is crucial during treatment due to the risk of acute kidney injury.
Resistance Mechanisms
Bacterial resistance to colistin can occur through:
- Modification of Lipid A : Bacteria may alter their LPS structure to reduce colistin binding.
- Efflux Pumps : Some strains utilize efflux pumps to expel colistin from the cell.
Scientific Research Applications
Pharmaceutical Applications
Antibiotic Properties
The compound is a derivative of polymyxin B (also known as colistin), which is primarily used as an antibiotic for treating infections caused by Gram-negative bacteria. Its mechanism involves disrupting the bacterial cell membrane integrity . Recent studies indicate that modifications to the polymyxin structure can enhance its efficacy against resistant strains of bacteria .
Drug Delivery Systems
N-[(2S)-4-amino...] has been investigated for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property can be utilized to enhance the bioavailability and targeted delivery of drugs in specific tissues . Research has shown that incorporating this compound into nanocarriers can improve the therapeutic index of co-administered drugs.
Biological Research
Cellular Mechanisms
Studies have demonstrated that this compound can influence cellular signaling pathways. For example, it has been shown to modulate apoptosis in cancer cells through the activation of specific caspases . Understanding these mechanisms can lead to novel therapeutic strategies for cancer treatment.
Antimicrobial Resistance Studies
Given the rising concern over antibiotic resistance, N-[(2S)-4-amino...] serves as a model compound for studying resistance mechanisms in bacteria. Research utilizing this compound helps elucidate how bacteria adapt and develop resistance to antibiotics .
Material Science Applications
Nanotechnology
The compound's unique chemical structure allows it to be used in the synthesis of nanomaterials. For instance, it has been employed in creating nanotubes with specific properties for applications in electronics and materials engineering . These nanotubes exhibit enhanced conductivity and mechanical strength.
Surface Modification
N-[(2S)-4-amino...] has applications in surface modification technologies. Its ability to form covalent bonds with various substrates makes it useful for creating bioactive surfaces that can promote cell adhesion and growth in biomedical implants .
Case Studies
| Study Title | Findings | Application |
|---|---|---|
| "Efficacy of Polymyxin Derivatives Against Multidrug Resistant Bacteria" | Demonstrated enhanced activity against resistant strains when modified with N-[...] | Antibiotic development |
| "Nanotube Formation Using Polymyxin Analogues" | Successful synthesis of nanotubes with improved electrical properties | Material science |
| "Mechanisms of Action of Antimicrobial Compounds" | Identified pathways affected by N-[...] leading to bacterial cell death | Biological research |
Comparison with Similar Compounds
Research Findings and Clinical Relevance
Recent studies highlight Colistin sulfate’s role in combating multidrug-resistant Pseudomonas aeruginosa. However, its structural analogs with modified fatty acid chains (e.g., Polymyxin NRSP-1) demonstrate improved safety profiles in preclinical models . Computational docking studies suggest that substituting the benzyl group with polar moieties (e.g., pyridyl) may reduce toxicity while retaining antibacterial activity .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Principle : Stepwise assembly of the peptide chain on a solid support (e.g., polystyrene resin) using Fmoc or Boc protection strategies.
Advantages :
Limitations :
Liquid-Phase Peptide Synthesis (LPPS)
Principle : Solution-phase synthesis with intermediate purification steps.
| Step | Conditions | Yield |
|---|---|---|
| Fragment synthesis | Fmoc/Boc protection, HATU coupling | 70–85% |
| Convergent ligation | Native chemical ligation (NCL) with thioester | 60–75% |
| Cyclization | HATU in DMF with DIEA | 50–60% |
Advantages :
Limitations :
Critical Reaction Optimization
Cyclization Strategies
The heptazacyclotricosane core is synthesized via:
-
On-resin cyclization : Limited by resin swelling and steric hindrance.
-
Solution-phase cyclization : Uses thioester precursors for NCL.
Key parameters :
Purification and Isolation
Post-synthesis purification involves:
| Method | Conditions | Purity Achieved |
|---|---|---|
| Ion-exchange chromatography | Amberlyst 15 resin, pH gradient | 80–90% |
| HPLC | C18 column, acetonitrile/water gradient | >95% |
| Spray drying | 140–220°C inlet temperature | 82–98.5% |
Note : Spray drying is critical for large-scale production but risks peptide denaturation.
Stereochemical Control
Chiral Auxiliary Use
For enantiomerically pure intermediates:
Example : Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid:
Industrial-Scale Production
Q & A
Q. How can researchers optimize the synthetic yield of the compound using factorial experimental design?
Methodological Answer: A full factorial design allows systematic variation of independent parameters (e.g., reaction temperature, solvent polarity, catalyst loading, pH, and stoichiometry) to model their effects on yield. For example, in α-aminophosphonate synthesis, a five-factor factorial design identified optimal conditions by correlating experimental yields with predicted responses . This approach minimizes trial-and-error experimentation and highlights interactions between variables.
Q. What analytical techniques are critical for characterizing the stereochemical configuration of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for resolving stereochemical centers, while X-ray crystallography provides definitive spatial arrangements. Infrared (IR) spectroscopy confirms functional groups, and high-resolution mass spectrometry (HRMS) validates molecular mass. For derivatives with multiple stereocenters, circular dichroism (CD) can supplement analysis .
Q. How can researchers assess the compound’s stability under varying physicochemical conditions?
Methodological Answer: Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and hydrolytic conditions) monitored via HPLC or LC-MS. For instance, controlled synthesis protocols for polycationic polymers involve tracking degradation products under acidic/basic conditions to identify labile bonds . Statistical models (e.g., Arrhenius plots) predict shelf-life under standard storage conditions.
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?
Methodological Answer: SAR studies require systematic modification of functional groups (e.g., substituting benzyl or butan-2-yl moieties) followed by bioactivity assays. For oxadiazole derivatives, varying substituents on phenyl rings and measuring acetylcholinesterase inhibition revealed critical pharmacophoric features . Computational docking studies (e.g., AutoDock) can further rationalize observed bioactivity trends.
Advanced Research Questions
Q. How can machine learning algorithms enhance synthesis optimization of this compound?
Methodological Answer: Bayesian optimization outperforms human decision-making in reaction optimization by iteratively selecting experimental conditions that maximize yield. For example, heuristic algorithms combined with high-throughput screening can explore vast chemical spaces efficiently, reducing the number of required trials by 30–50% compared to traditional methods . Integration with quantum mechanical calculations (e.g., DFT) refines predictions for stereoselective steps .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer: Discrepancies in NMR or MS data often arise from conformational flexibility or impurities. Advanced techniques like 2D NMR (COSY, NOESY) clarify ambiguous signals, while dynamic HPLC-MS monitors real-time degradation. Multivariate analysis (e.g., PCA) can disentangle overlapping spectral peaks, as demonstrated in studies of indoor surface-adsorbed organics .
Q. What catalytic strategies improve the enantioselective synthesis of this compound?
Methodological Answer: Asymmetric catalysis using chiral ligands (e.g., BINOL-derived catalysts) or biocatalysts (e.g., engineered enzymes) enhances enantiomeric excess (ee). Continuous-flow systems with immobilized catalysts improve reproducibility and scalability, as shown in Swern oxidation workflows . Redox-active ligands may also stabilize transition states during cyclization steps .
Q. How can multivariate analysis address batch-to-batch variability in large-scale synthesis?
Methodological Answer: Partial Least Squares (PLS) regression correlates raw material quality (e.g., purity of 2-aminoethyl groups) with final product consistency. For polycationic polymers, PLS models reduced batch variability by 22% by optimizing monomer feed ratios and polymerization time . Real-time Process Analytical Technology (PAT) tools (e.g., in-line FTIR) further enhance control.
Q. What role do surface chemistry interactions play in the compound’s bioavailability?
Methodological Answer: Adsorption to indoor surfaces (e.g., glass, polymers) alters bioavailability by modifying solubility and aggregation states. Microspectroscopic imaging (e.g., AFM-IR) quantifies surface-adsorbed layers, while Langmuir isotherms model binding affinities. Such studies informed the design of hydrophilic coatings to reduce nonspecific adsorption in drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
